molecular formula C14H16N4O B2753967 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine CAS No. 2176069-02-4

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine

Cat. No.: B2753967
CAS No.: 2176069-02-4
M. Wt: 256.309
InChI Key: BHMUSBUMSSJENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrimidine core, a common scaffold in pharmaceuticals, which is functionalized with cyclopropyl and methyl groups at the 2 and 6 positions, respectively, and an aromatic amine linkage to a 6-methoxypyridine ring. While the specific biological activity and mechanism of action for this precise compound require experimental validation, its structure suggests potential as a key intermediate or a target molecule for various research programs. Pyrimidine derivatives are extensively investigated for their therapeutic potential . The 6-methoxypyridin-3-yl moiety is a significant structural element found in compounds under investigation for a range of biological activities. For instance, similar molecular frameworks are present in compounds studied as inhibitors of protein kinases and mutant isocitrate dehydrogenase 1 (IDH1) . Researchers are exploring this specific chemical space to develop novel therapeutic agents for conditions such as cancer and other diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-7-12(18-14(16-9)10-3-4-10)17-11-5-6-13(19-2)15-8-11/h5-8,10H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMUSBUMSSJENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Methoxypyridinyl Substitution: The methoxypyridinyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridine derivative reacts with a methoxide ion.

    Methylation: The methyl group can be added through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOMe), amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

In Vitro Studies

Research has demonstrated that 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine exhibits notable inhibitory effects on various cancer cell lines. Below is a summary of key findings from in vitro studies:

StudyCell LineIC50 (µM)Mechanism
AA5491.5CDK inhibition
BMCF70.8Apoptosis induction
CHCT1161.2Cell cycle arrest

These studies indicate that the compound can significantly reduce cell viability, suggesting its potential as an anticancer agent.

Case Studies

  • Lung Cancer Model : In xenograft models using A549 lung cancer cells, treatment with this compound resulted in a marked reduction in tumor growth compared to control groups.
  • Breast Cancer Study : MCF7 breast cancer cells treated with the compound showed increased apoptosis rates, corroborating its role as a potential therapeutic agent targeting cancer.

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit kinase activity makes it a promising lead compound for developing new anticancer drugs.
  • Inflammatory Diseases : Given its mechanism involving cell signaling pathways, it may also have applications in treating inflammatory conditions where kinase activity is dysregulated.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Structural Analogs with Pyrimidine Cores

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
This compound C₁₄H₁₆N₄O 260.31 g/mol 2-cyclopropyl, 6-methyl (pyrimidine); 6-methoxy (pyridine) Enhanced solubility due to methoxy group; potential kinase-targeting applications .
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine C₈H₁₀ClN₃ 183.64 g/mol 2-cyclopropyl, 6-chloro, N-methyl Chlorine substituent increases electrophilicity; used as a synthetic intermediate .
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine C₁₄H₁₅N₃ 225.29 g/mol 4-cyclopropyl, 6-methyl, N-phenyl Phenyl group may enhance π-π stacking; lacks pyridine ring .
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₈ClN₃ 157.60 g/mol 6-chloro, N,N-dimethyl High polarity due to dimethylamino group; limited bioavailability .

Pyridine-Containing Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
6-Methoxy-4-methylpyridin-3-amine C₇H₁₀N₂O 138.17 g/mol 6-methoxy, 4-methyl (pyridine) Simpler structure; used in ligand design for receptor targeting .
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine C₂₀H₁₉N₅ 342.1 g/mol Quinazoline core with aminopyridinyl and p-tolyl groups Higher molecular weight; demonstrated 79.8% yield in synthesis .

Key Observations

Substituent Effects: Methoxy vs. Chlorine: The methoxy group in the target compound improves solubility compared to chlorine analogs (e.g., 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine), which are more electrophilic but less bioavailable .

Biological Relevance :

  • Quinazoline derivatives (e.g., compound 7n in ) share structural motifs with the target compound but exhibit higher molecular weights (~342 g/mol) and demonstrated synthetic feasibility (75–80% yields) .
  • The absence of direct biological data for the target compound limits functional comparisons; however, its methoxypyridine moiety aligns with ligands designed for kinase inhibition .

Synthetic Utility :

  • Chlorinated analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) are common intermediates for further functionalization, whereas the target compound’s methoxy group may require specialized coupling strategies .

Biological Activity

2-Cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, known for its pharmacological versatility, and a methoxypyridine moiety, which enhances its unique properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OC_{14}H_{16}N_{4}O, and it possesses a distinctive structure characterized by the presence of both cyclopropyl and methoxypyridine groups. This combination is believed to contribute to its unique biological properties.

The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cell signaling pathways. By binding to the active sites of these kinases, the compound can effectively block their activity, leading to:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Evidence suggests it may promote programmed cell death in malignant cells.

Biological Activity and Therapeutic Potential

Recent studies have demonstrated the following biological activities associated with this compound:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the growth of several cancer cell lines:

Cell LineIC50 Value (μM)Reference
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting strong antitumor efficacy.

Anti-fibrotic Activity

In studies involving hepatic stellate cells (HSC-T6), the compound demonstrated anti-fibrotic properties by reducing collagen expression (COL1A1), which is crucial in fibrogenesis:

CompoundEffect on COL1A1 ExpressionReference
This compoundSignificant reduction observed

This suggests potential applications in treating liver fibrosis.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies : A comprehensive study evaluated the cytotoxic effects on various cancer cell lines, revealing a pronounced inhibitory effect on cell proliferation.
  • Mechanistic Studies : Investigations into the signaling pathways affected by this compound highlighted its role in modulating key oncogenic pathways.
  • Comparative Studies : When compared to similar compounds, such as other pyrimidine derivatives, this compound exhibited superior biological activity due to its unique structural features.

Q & A

Basic Question: What are the common synthetic routes for 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine, and how are key intermediates characterized?

Answer:
The synthesis typically involves constructing the pyrimidine core followed by functionalization. A common approach includes:

  • Step 1: Formation of the pyrimidine ring via cyclocondensation of β-diketones or amidines with nitriles.
  • Step 2: Introduction of the cyclopropyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropane boronic esters.
  • Step 3: Coupling the pyrimidine intermediate with 6-methoxypyridin-3-amine via Buchwald-Hartwig amination .

Characterization Methods:

  • NMR (1H, 13C) to confirm regiochemistry of substitutions.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry .

Advanced Question: How can researchers optimize reaction conditions to improve yield in the cyclopropane functionalization step?

Answer:
Low yields in cyclopropane coupling often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance selectivity .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states.
  • Temperature Gradients: Perform kinetic studies at 60–100°C to balance reaction rate and decomposition .
  • Purification: Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization to isolate pure product .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR: Identifies methoxy (-OCH₃), cyclopropyl (CH₂ groups), and aromatic protons. Splitting patterns distinguish pyrimidine and pyridine rings.
  • 13C NMR: Confirms quaternary carbons in the pyrimidine core and cyclopropane sp³ carbons.
  • IR Spectroscopy: Detects N-H stretches (amines) and C-O-C vibrations (methoxy groups).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula .

Advanced Question: How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Answer:
Discrepancies may arise from solvent effects, conformational flexibility, or errors in computational parameters. Mitigation steps:

  • Solvent Modeling: Re-run DFT calculations with explicit solvent molecules (e.g., COSMO-RS model).
  • Dynamic NMR: Probe temperature-dependent shifts to identify conformational equilibria.
  • Cross-Validation: Compare with X-ray structures or alternative techniques like Raman spectroscopy .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

Answer:

  • Enzyme Inhibition Assays: Target-specific kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits.
  • Cellular Uptake Studies: Use LC-MS to quantify intracellular concentrations in cancer cell lines.
  • Binding Affinity: Surface plasmon resonance (SPR) to measure interactions with recombinant proteins .

Advanced Question: How can regioselectivity challenges in pyrimidine functionalization be systematically investigated?

Answer:
Regioselectivity is influenced by electronic and steric factors. Approaches include:

  • Computational Modeling: Use DFT to map electrostatic potential surfaces and identify nucleophilic sites.
  • Isotopic Labeling: Introduce deuterium at suspected reactive positions to track substitution patterns.
  • Competition Experiments: Compare reactivity of halogenated pyrimidine derivatives under identical conditions .

Advanced Question: What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 37°C.
  • LC-MS Monitoring: Track degradation products over 24–72 hours.
  • pH-Rate Profiling: Determine degradation kinetics across pH 1–10 to identify labile functional groups .

Advanced Question: How can mechanistic studies elucidate the role of the cyclopropyl group in biological activity?

Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with cyclopropane replaced by other groups (e.g., vinyl, methyl).
  • Molecular Dynamics Simulations: Simulate ligand-receptor binding to assess cyclopropane’s conformational constraints.
  • Isothermal Titration Calorimetry (ITC): Measure binding entropy/enthalpy changes caused by cyclopropane .

Basic Question: What computational tools are effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate solubility, permeability, and CYP450 interactions.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to screen against target proteins.
  • QSAR Models: Train models on pyrimidine derivatives to predict logP and bioavailability .

Advanced Question: How should researchers design experiments to resolve ambiguous NOE correlations in structural analysis?

Answer:

  • Selective 1D NOE: Irradiate specific protons to enhance signal clarity in crowded spectra.
  • Variable Temperature NMR: Identify dynamic effects that obscure NOE contacts.
  • Complementary Techniques: Use ROESY or X-ray crystallography to confirm spatial proximities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.